

Technical Guide: Spectroscopic and Synthetic Overview of N-Boc-3-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: B153264

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for N-Boc-3-morpholinecarbaldehyde, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific compound, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive characterization.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for N-Boc-3-morpholinecarbaldehyde. These values are predicted based on the analysis of similar N-Boc protected heterocyclic aldehydes and general spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	9.5 - 9.7	s	-
Morpholine H-3	4.1 - 4.3	m	-
Morpholine H-2eq, H-6eq	3.8 - 4.0	m	-
Morpholine H-5eq	3.6 - 3.8	m	-
Morpholine H-2ax, H-6ax	3.2 - 3.4	m	-
Morpholine H-5ax	2.9 - 3.1	m	-
Boc (-C(CH ₃) ₃)	1.4 - 1.5	s	-

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
Aldehyde (C=O)	199 - 202
Boc (C=O)	154 - 156
Boc (-C(CH ₃) ₃)	80 - 82
Morpholine C-3	60 - 63
Morpholine C-2, C-6	66 - 69
Morpholine C-5	44 - 47
Boc (-C(CH ₃) ₃)	28 - 29

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820 - 2850, 2720 - 2750	Medium
C=O stretch (aldehyde)	1720 - 1740	Strong
C=O stretch (Boc carbamate)	1680 - 1700	Strong
C-N stretch	1160 - 1200	Strong
C-O-C stretch (ether)	1100 - 1130	Strong

Sample Preparation: Thin Film

Table 4: Predicted Mass Spectrometry Data

Ion	[M+H] ⁺	[M+Na] ⁺
Calculated m/z	216.1230	238.1049

Ionization Mode: Electrospray (ESI+)

Experimental Protocols

A common and effective method for the synthesis of N-Boc-3-morpholinocarbaldehyde is the oxidation of its corresponding primary alcohol, N-Boc-3-(hydroxymethyl)morpholine. A variety of mild oxidizing agents can be employed for this transformation. Below is a representative experimental protocol using Dess-Martin periodinane (DMP), known for its high efficiency and mild reaction conditions.

Synthesis of N-Boc-3-morpholinocarbaldehyde via Dess-Martin Oxidation

- Preparation of Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-(hydroxymethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
- Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes.

- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
- Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-morpholinecarbaldehyde.

Spectroscopic Characterization Protocol

- NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3). Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- IR Spectroscopy: Obtain an infrared spectrum of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) using an FT-IR spectrometer.
- Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

Visualizations

Experimental Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow for N-Boc-3-morpholinecarbaldehyde.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of N-Boc-3-morpholinecarbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153264#spectroscopic-data-for-n-boc-3-morpholinecarbaldehyde\]](https://www.benchchem.com/product/b153264#spectroscopic-data-for-n-boc-3-morpholinecarbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com